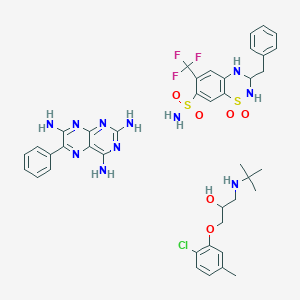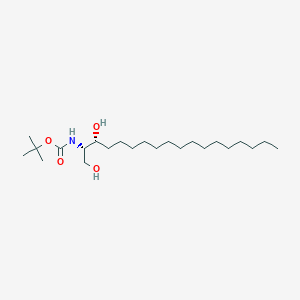
Methyl 2,4,6-trimethylphenyl cyanocarbonodithioimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,4,6-trimethylphenyl cyanocarbonodithioimidate (MTPC) is a synthetic compound that has been widely studied for its potential applications in scientific research. It is a highly versatile compound that can be used in a variety of different experiments, including those in the fields of biochemistry, physiology, and pharmacology. MTPC has been studied for its ability to selectively target specific biochemical pathways, as well as its potential to be used in drug discovery.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Catalytic Applications
Methyl 2,4,6-trimethylphenyl cyanocarbonodithioimidate is part of a broader class of compounds involved in chemical synthesis and catalytic applications. For instance, binuclear oxalamidinate complexes have been synthesized through reactions involving similar trimethylphenyl structures. These complexes exhibit significant catalytic activity in CC linking reactions, such as the Heck reaction and Kumada cross-coupling, showcasing their utility in organic synthesis and the pharmaceutical industry (Lamm et al., 2003).
Material Science and Polymer Research
In the realm of material science, specifically in the development of polyimides for gas separation, derivatives of 2,4,6-trimethylphenyl compounds have been utilized to create high-performance materials. These materials exhibit desirable properties for the separation of gases, indicating the potential application of Methyl 2,4,6-trimethylphenyl cyanocarbonodithioimidate in enhancing polymer functionalities for industrial gas separation processes (Al-Masri et al., 2000).
Organic Electronics and Sensing Technologies
Compounds containing the 2,4,6-trimethylphenyl group have been investigated for their electronic and optical properties, which are critical in the development of organic electronics and sensing technologies. For example, research on fluorescent acridinyl indicators with structural similarities has demonstrated their potential in the optical determination of low-level water concentrations in organic solvents. This highlights the possible application of Methyl 2,4,6-trimethylphenyl cyanocarbonodithioimidate in the creation of advanced sensing materials for environmental monitoring and industrial quality control (Citterio et al., 2001).
Advanced Chemical Reactions and Mechanistic Studies
The study of trimethylphenyl compounds has also contributed to our understanding of complex chemical reactions and mechanisms. For example, the thermal rearrangement of certain 2-aryl-1-cyanoindazol-3-ones into benzimidazo[2,1-b]-quinazolones has been explored, providing insights into reaction kinetics, energies, and mechanisms. Such research could inform the design of new chemical processes involving Methyl 2,4,6-trimethylphenyl cyanocarbonodithioimidate, enhancing the efficiency and selectivity of synthetic strategies in organic chemistry (Bird & Kapili, 1987).
Eigenschaften
IUPAC Name |
[methylsulfanyl-(2,4,6-trimethylphenyl)sulfanylmethylidene]cyanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S2/c1-8-5-9(2)11(10(3)6-8)16-12(15-4)14-7-13/h5-6H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLCQFVJJJDPNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)SC(=NC#N)SC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650207 |
Source


|
| Record name | Methyl 2,4,6-trimethylphenyl cyanocarbonodithioimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,4,6-trimethylphenyl cyanocarbonodithioimidate | |
CAS RN |
152382-32-6 |
Source


|
| Record name | Methyl 2,4,6-trimethylphenyl cyanocarbonodithioimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B139190.png)



![Pyrazino[2,3-f][4,7]phenanthroline](/img/structure/B139200.png)
![(E)-3-[4-[(E)-2-[7-(dimethylamino)-2-oxo-1,4-benzoxazin-3-yl]ethenyl]phenyl]prop-2-enoic acid](/img/structure/B139201.png)